molecular formula C13H27NO2 B14151432 1-(Dimethoxymethyl)-4-pentylpiperidine CAS No. 89129-94-2

1-(Dimethoxymethyl)-4-pentylpiperidine

Cat. No.: B14151432
CAS No.: 89129-94-2
M. Wt: 229.36 g/mol
InChI Key: DOTOMZYNICPYSA-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-pentylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of a dimethoxymethyl group attached to the nitrogen atom and a pentyl group attached to the fourth carbon atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-pentylpiperidine typically involves the reaction of 4-pentylpiperidine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final product. The reaction conditions generally include a temperature range of 20-50°C and a reaction time of 2-4 hours.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-pentylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Dimethoxymethyl)-4-pentylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes involving piperidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-4-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-4-pentylpiperidine
  • 1-(Ethoxymethyl)-4-pentylpiperidine
  • 1-(Dimethoxymethyl)-4-butylpiperidine

Comparison: 1-(Dimethoxymethyl)-4-pentylpiperidine is unique due to the presence of the dimethoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as improved membrane permeability and metabolic stability.

Properties

CAS No.

89129-94-2

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-pentylpiperidine

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-12-8-10-14(11-9-12)13(15-2)16-3/h12-13H,4-11H2,1-3H3

InChI Key

DOTOMZYNICPYSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCN(CC1)C(OC)OC

Origin of Product

United States

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